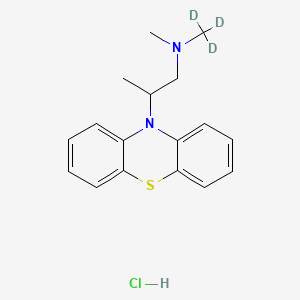

Deacetyl-O-demethyl Diltiazem Hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diltiazem is a calcium channel blocker extensively metabolized in the liver and other tissues, leading to various metabolites, including deacetyldiltiazem and demethyldiltiazem. These metabolites, produced through demethylation and deacetylation, retain a certain degree of pharmacological activity (Fraile et al., 1996).

Synthesis Analysis

Diltiazem undergoes extensive metabolism, yielding several metabolites. Deacetylation and demethylation are primary metabolic pathways, with the liver playing a significant role in these processes. Specific enzymes, like cytochrome P450 2D6 and 3A4, are involved in diltiazem demethylation, whereas deacetylation occurs in various tissues, including the liver and intestines (Kurokawa et al., 2015).

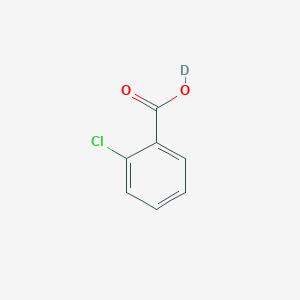

Molecular Structure Analysis

Diltiazem's structure enables its interaction with calcium channels, and modifications through metabolism, such as deacetylation, affect its solubility and pharmacological properties. The crystal structure analysis of diltiazem and its metabolites could provide insights into their molecular interactions and functional implications (Stepanovs et al., 2016).

Chemical Reactions and Properties

The metabolism of diltiazem, including deacetylation and demethylation, is catalyzed by specific enzymes, leading to the formation of metabolites with different chemical properties and activities. These reactions are influenced by various factors, including species differences and enzymatic specificity (Jones et al., 1999).

Physical Properties Analysis

Metabolites of diltiazem, such as deacetyldiltiazem, exhibit different physical properties from the parent compound, including solubility and stability. These properties can significantly influence their pharmacokinetic and pharmacodynamic profiles, affecting their therapeutic efficacy and safety (Sousa et al., 2005).

Chemical Properties Analysis

The chemical properties of diltiazem and its metabolites, including acidity, basicity, and reactivity, are crucial for their biological activities. Understanding these properties is essential for predicting their interactions with biological targets and their metabolism and elimination pathways (Sugihara et al., 1984).

Wirkmechanismus

Target of Action

Deacetyl-O-demethyl Diltiazem Hydrobromide is a derivative of Diltiazem . Diltiazem primarily targets calcium channels in cardiac and vascular smooth muscle during depolarization . It displays an intermediate specificity to target both the cardiac and vascular smooth muscle .

Mode of Action

Diltiazem works by inhibiting the influx of calcium into cardiac and vascular smooth muscle during depolarization . This inhibition results in the relaxation of these muscles, leading to vasodilation and a reduction in heart rate .

Biochemical Pathways

The primary biochemical pathway affected by Diltiazem is the calcium signaling pathway. By inhibiting calcium influx, Diltiazem disrupts the normal contraction and dilation of the heart and blood vessels . This leads to a decrease in blood pressure and heart rate, providing relief from conditions such as hypertension and angina .

Pharmacokinetics

Diltiazem is highly protein bound (80 to 90%) and its binding is unaffected by its most active metabolite, deacetyl diltiazem, which is itself 60 to 75% protein bound . Diltiazem is metabolized to several metabolites, the most important being N-monodemethyl diltiazem with 20% of the potency of diltiazem, deacetyl diltiazem with 50% of the potency .

Result of Action

The molecular and cellular effects of Diltiazem’s action include the relaxation of cardiac and vascular smooth muscles, leading to a decrease in blood pressure and heart rate . This can alleviate symptoms associated with conditions such as hypertension and angina .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is generally recommended to store the compound at +4°C .

Eigenschaften

IUPAC Name |

(2S,3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S.BrH/c1-20(2)11-12-21-15-5-3-4-6-16(15)25-18(17(23)19(21)24)13-7-9-14(22)10-8-13;/h3-10,17-18,22-23H,11-12H2,1-2H3;1H/t17-,18+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGYNULFQEQFAFZ-URBRKQAFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[[4-Benzyloxy-3-methoxyphenyl]methylene]butanedioic Acid Ethyl Ester](/img/no-structure.png)

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)